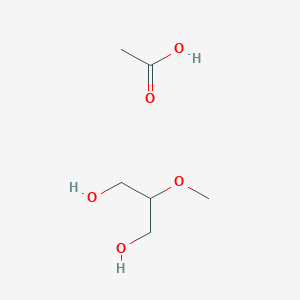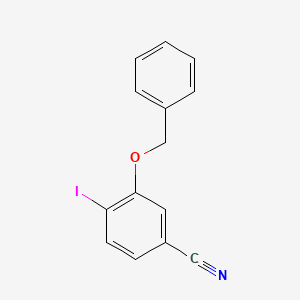
5-bromo-6-methoxy-1,3-dimethyl-1H-pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-6-methoxy-1,3-dimethyl-1H-pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds that play a crucial role in various biological processes. This particular compound is characterized by the presence of bromine, methoxy, and dimethyl groups attached to the pyrimidine ring, which impart unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-6-methoxy-1,3-dimethyl-1H-pyrimidine-2,4-dione typically involves the bromination of 6-methoxy-1,3-dimethyluracil. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions usually involve mild heating to facilitate the bromination process.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process, which allows for better control over reaction parameters and yields. The use of automated systems and reactors ensures consistent quality and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-bromo-6-methoxy-1,3-dimethyl-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium thiolate, and primary amines. The reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used in the presence of bases like potassium carbonate in solvents like toluene or ethanol.
Major Products Formed
Substitution Reactions: Products include 5-amino-6-methoxy-1,3-dimethyl-1H-pyrimidine-2,4-dione and 5-alkoxy-6-methoxy-1,3-dimethyl-1H-pyrimidine-2,4-dione.
Oxidation and Reduction Reactions: Products include this compound oxides and dehalogenated derivatives.
Coupling Reactions: Products include biaryl compounds with various substituents.
Aplicaciones Científicas De Investigación
5-bromo-6-methoxy-1,3-dimethyl-1H-pyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-bromo-6-methoxy-1,3-dimethyl-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in modulating its reactivity and binding affinity to biological targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 5-bromo-1,3-dimethyluracil
- 6-methoxy-1,3-dimethyluracil
- 5-chloro-6-methoxy-1,3-dimethyl-1H-pyrimidine-2,4-dione
Uniqueness
5-bromo-6-methoxy-1,3-dimethyl-1H-pyrimidine-2,4-dione is unique due to the presence of both bromine and methoxy groups, which impart distinct chemical and biological properties
Propiedades
Fórmula molecular |
C7H10BrN2O3+ |
|---|---|
Peso molecular |
250.07 g/mol |
Nombre IUPAC |
5-bromo-6-methoxy-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione |
InChI |
InChI=1S/C7H10BrN2O3/c1-9-5(11)4(8)6(13-3)10(2)7(9)12/h4H,1-3H3/q+1 |
Clave InChI |
HXPXXDWPNWKPNY-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C(C(=[N+](C1=O)C)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




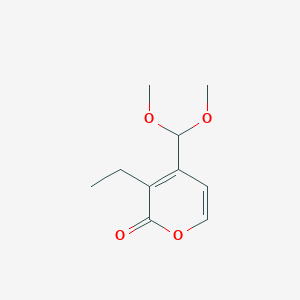

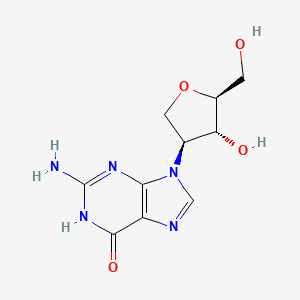
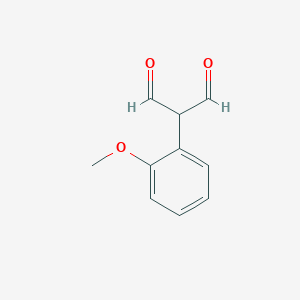
![5,5'-[Sulfanediylbis(methylene)]bis(5-methylimidazolidine-2,4-dione)](/img/structure/B12525221.png)
![2-(2,6-Difluorophenyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B12525229.png)
